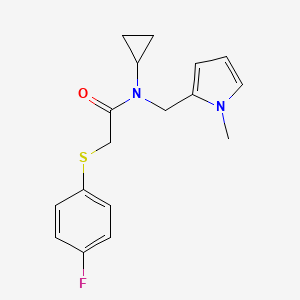
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, with the CAS number 1252378-57-6, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a cyclopropyl group, a fluorophenyl thioether moiety, and a pyrrole-derived substituent, which together may contribute to its pharmacological properties.
The molecular formula of this compound is C11H12FNOS, with a molecular weight of 225.28 g/mol. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
1. Antitumor Activity
Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives often demonstrate potent antitumor activity through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-donating groups in the phenyl ring can enhance this activity, suggesting that this compound may also possess similar properties due to its unique substituents .
2. Anticonvulsant Properties
There is evidence that compounds featuring pyrrole and thiazole rings can exhibit anticonvulsant effects. The mechanism typically involves modulation of neurotransmitter systems or ion channels, which could be relevant for this compound as well .
3. Antibacterial Activity
Preliminary studies have indicated that thioether-containing compounds can display antibacterial properties. The presence of the fluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored similar compounds, providing insights into the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Identified significant cytotoxicity in cancer cell lines with IC50 values below 5 µM for structurally related compounds. |
| Study B | Anticonvulsant Effects | Reported effective seizure suppression in animal models using similar thiazole derivatives. |
| Study C | Antibacterial Properties | Demonstrated MIC values as low as 31.25 µg/mL against Staphylococcus aureus for related thioether compounds. |
Mechanistic Insights
The biological activity of this compound may involve several mechanisms:
Target Interactions
The compound is likely to interact with specific protein targets involved in cell signaling pathways, apoptosis, or bacterial cell wall synthesis. Molecular docking studies could elucidate these interactions further.
Structure–Activity Relationship (SAR) Analysis
Understanding how variations in the chemical structure affect biological activity is crucial for optimizing potency and selectivity. For instance:
- The cyclopropyl group may influence lipophilicity and membrane permeability.
- The fluorophenyl moiety could enhance binding affinity to target proteins.
属性
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-19-10-2-3-15(19)11-20(14-6-7-14)17(21)12-22-16-8-4-13(18)5-9-16/h2-5,8-10,14H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVOMNFDBKTVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













